4-(4-Bromophenoxy)-N-(2-morpholinophenyl)butanamide
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Overview
Description
4-(4-Bromophenoxy)-N-(2-morpholinophenyl)butanamide is a synthetic organic compound that features a bromophenoxy group and a morpholinophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenoxy)-N-(2-morpholinophenyl)butanamide typically involves the following steps:
Formation of the bromophenoxy intermediate: This can be achieved by reacting 4-bromophenol with an appropriate alkylating agent.
Coupling with the butanamide backbone: The bromophenoxy intermediate is then coupled with a butanamide derivative under suitable conditions, often involving a base and a coupling reagent.
Introduction of the morpholinophenyl group:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the phenyl groups.
Reduction: Reduction reactions could target the carbonyl group in the butanamide backbone.
Substitution: The bromine atom in the bromophenoxy group is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the bromine atom.
Scientific Research Applications
4-(4-Bromophenoxy)-N-(2-morpholinophenyl)butanamide may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or modulator of biological pathways, particularly those involving enzymes or receptors.
Medicine: Investigated for potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry: Used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenoxy)-N-(2-morpholinophenyl)butanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenoxy)-N-(2-morpholinophenyl)butanamide: Similar structure with a chlorine atom instead of bromine.
4-(4-Fluorophenoxy)-N-(2-morpholinophenyl)butanamide: Similar structure with a fluorine atom instead of bromine.
4-(4-Methylphenoxy)-N-(2-morpholinophenyl)butanamide: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 4-(4-Bromophenoxy)-N-(2-morpholinophenyl)butanamide may confer unique properties, such as increased reactivity in substitution reactions or specific interactions with biological targets.
Properties
Molecular Formula |
C20H23BrN2O3 |
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Molecular Weight |
419.3 g/mol |
IUPAC Name |
4-(4-bromophenoxy)-N-(2-morpholin-4-ylphenyl)butanamide |
InChI |
InChI=1S/C20H23BrN2O3/c21-16-7-9-17(10-8-16)26-13-3-6-20(24)22-18-4-1-2-5-19(18)23-11-14-25-15-12-23/h1-2,4-5,7-10H,3,6,11-15H2,(H,22,24) |
InChI Key |
VCRNWJGOPKDXBI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)CCCOC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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